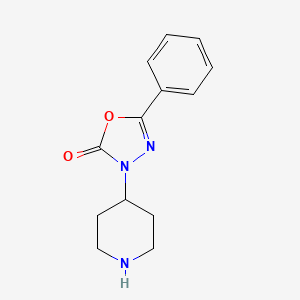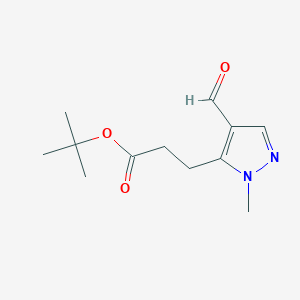
5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one is a heterocyclic compound that features a unique combination of a piperidine ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand for certain receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by the reaction with phenyl isocyanate . The reaction conditions often include refluxing in ethanol to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups onto the compound .
Applications De Recherche Scientifique
5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets, such as 5-HT4 and H3 receptors . These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure allows it to fit into receptor binding sites and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol
- 3-Phenyl-5-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Uniqueness
5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one is unique due to its specific combination of a piperidine ring and an oxadiazole ring, which imparts distinct pharmacological properties. This combination allows it to interact with specific receptors and exhibit potential therapeutic effects that may not be seen with other similar compounds .
Propriétés
Formule moléculaire |
C13H15N3O2 |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
5-phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C13H15N3O2/c17-13-16(11-6-8-14-9-7-11)15-12(18-13)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |
Clé InChI |
RJIHZTHWMPTLQL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2C(=O)OC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13917054.png)




![4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B13917077.png)
![5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B13917080.png)



![2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole](/img/structure/B13917092.png)

![2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13917104.png)

